molecular formula C14H14BrNZn B14880657 4-(4-Dimethylaminophenyl)phenylZinc bromide

4-(4-Dimethylaminophenyl)phenylZinc bromide

Cat. No.: B14880657
M. Wt: 341.6 g/mol
InChI Key: RVTZCSULPRBANC-UHFFFAOYSA-M
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Description

4-(4-DIMETHYLAMINOPHENYL)PHENYLZINC BROMIDE, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of this compound in tetrahydrofuran, a common solvent in organic chemistry. The presence of the dimethylamino group and the phenylzinc bromide moiety makes it a versatile reagent for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-dimethylaminophenyl)phenylzinc bromide typically involves the reaction of 4-(4-dimethylaminophenyl)bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

4-(4-dimethylaminophenyl)bromobenzene+Zn4-(4-dimethylaminophenyl)phenylzinc bromide\text{4-(4-dimethylaminophenyl)bromobenzene} + \text{Zn} \rightarrow \text{this compound} 4-(4-dimethylaminophenyl)bromobenzene+Zn→4-(4-dimethylaminophenyl)phenylzinc bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and side reactions.

Chemical Reactions Analysis

Types of Reactions

4-(4-dimethylaminophenyl)phenylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.

    Transmetallation: Transfers the phenyl group to other metals, such as palladium or nickel, in catalytic cycles.

    Coupling reactions: Participates in cross-coupling reactions like Negishi coupling to form biaryl compounds.

Common Reagents and Conditions

    Electrophiles: Alkyl halides, acyl halides, and aryl halides.

    Catalysts: Palladium or nickel complexes.

    Solvents: Tetrahydrofuran, diethyl ether, or other aprotic solvents.

    Conditions: Inert atmosphere, controlled temperature, and sometimes the presence of a base.

Major Products

The major products formed from these reactions include substituted biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

4-(4-dimethylaminophenyl)phenylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-(4-dimethylaminophenyl)phenylzinc bromide involves the transfer of the phenyl group to an electrophile, facilitated by the zinc atom. The dimethylamino group enhances the nucleophilicity of the phenyl group, making it more reactive towards electrophiles. The zinc atom acts as a Lewis acid, stabilizing the transition state and facilitating the formation of the new carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

    4-(4-dimethylaminophenyl)phenylmagnesium bromide: Similar in structure but contains magnesium instead of zinc.

    Phenylzinc bromide: Lacks the dimethylamino group, making it less nucleophilic.

    4-(4-morpholinylmethyl)phenylzinc bromide: Contains a morpholine group instead of a dimethylamino group.

Uniqueness

4-(4-dimethylaminophenyl)phenylzinc bromide is unique due to the presence of the dimethylamino group, which enhances its reactivity and selectivity in organic synthesis. This makes it a valuable reagent for forming carbon-carbon bonds in complex organic molecules.

Properties

Molecular Formula

C14H14BrNZn

Molecular Weight

341.6 g/mol

IUPAC Name

bromozinc(1+);N,N-dimethyl-4-phenylaniline

InChI

InChI=1S/C14H14N.BrH.Zn/c1-15(2)14-10-8-13(9-11-14)12-6-4-3-5-7-12;;/h4-11H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

RVTZCSULPRBANC-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Zn+]Br

Origin of Product

United States

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